molecular formula C19H24N4 B14978106 N-isobutyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-isobutyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B14978106
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: YYEXZABKEYGUIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-isobutyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core. Its structure includes:

  • 3,5-dimethyl groups on the pyrimidine ring.
  • 2-(3-methylphenyl) at the pyrazole ring.
  • N-isobutylamine at the 7-position.

This compound belongs to a class of molecules explored for diverse biological activities, including kinase inhibition and antimicrobial effects .

Eigenschaften

Molekularformel

C19H24N4

Molekulargewicht

308.4 g/mol

IUPAC-Name

3,5-dimethyl-2-(3-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C19H24N4/c1-12(2)11-20-17-10-14(4)21-19-15(5)18(22-23(17)19)16-8-6-7-13(3)9-16/h6-10,12,20H,11H2,1-5H3

InChI-Schlüssel

YYEXZABKEYGUIL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NCC(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylphenylhydrazine with 3,5-dimethyl-2-isobutylpyrimidine-4,6-dione in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production .

Analyse Chemischer Reaktionen

Types of Reactions

N-isobutyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-isobutyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-isobutyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

Substituents significantly influence logP, molecular weight, and solubility:

Compound Molecular Formula Molecular Weight (g/mol) Estimated logP Key Substituent Effects
Target compound C19H24N4 308.4 ~3.5 Methyl groups enhance lipophilicity; isobutyl may improve metabolic stability
5-Methyl-N-(3-methylbutyl)-3-(4-methylphenyl) analogue (Ev13) C19H24N4 308.4 ~3.4 Similar to target but with 4-methylphenyl at C3
3,5-Bis(4-fluorophenyl) derivative (Ev1) C25H19F2N5 439.4 ~4.0 Fluorine atoms increase electronegativity and membrane permeability
MPZP (Ev5) C22H30N4O3 409.5 ~3.2 Methoxy groups reduce logP; bulky bis(2-methoxyethyl) enhances solubility

Metabolic Stability and Toxicity

  • hERG liability : Pyridin-2-ylmethylamine derivatives (Ev1, Ev12) show low hERG channel inhibition, reducing cardiac toxicity risks. The target’s isobutyl group may further lower hERG binding .
  • Microsomal stability : Mouse/human liver microsomal studies (Ev12) indicate that alkylamines (e.g., isobutyl) enhance stability compared to aromatic amines.

Data Tables

Table 1: Key Analogues and Activities

Compound ID 3-Position 5-Position 2-Position 7-Amine Substituent Anti-M. tb MIC (µM) Kinase Inhibition (IC50)
Target Compound Methyl Methyl 3-methylphenyl Isobutyl Not reported Not reported
32 (Ev1) 4-fluorophenyl 4-fluorophenyl Pyridin-2-ylmethyl 0.12
MPZP (Ev5) 4-methoxy-2-methylphenyl 2-methyl Bis(2-methoxyethyl) CRF1: 8 nM
6m (Ev8) 4-chlorophenyl 4-methyl Ethyl TTK: 0.7 nM

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) logP Water Solubility (µg/mL) Microsomal Stability (t1/2, min)
Target Compound 308.4 3.5 <10 (predicted) >60 (predicted)
33 (Ev1) 421.5 4.2 <5 45 (mouse)
MPZP (Ev5) 409.5 3.2 >50 >120 (human)

Biologische Aktivität

N-isobutyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo-pyrimidine class, which has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and its implications in medicinal chemistry.

The molecular formula for N-isobutyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is C19H24N4C_{19}H_{24}N_{4} with a molecular weight of 308.4 g/mol. The compound's structure is critical for its biological activity and can be summarized in the following table:

PropertyValue
Molecular FormulaC19H24N4
Molecular Weight308.4 g/mol
CAS Number1203039-01-3

Anticancer Properties

Recent studies have indicated that compounds within the pyrazolo-pyrimidine class exhibit significant anticancer activity. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies demonstrated that these compounds can induce apoptosis and inhibit cell proliferation at micromolar concentrations .

Case Study:
In a study evaluating multiple pyrazole derivatives, specific compounds demonstrated effective inhibition of microtubule assembly and induced apoptosis in MDA-MB-231 cells at concentrations as low as 1 μM. The enhancement of caspase-3 activity indicated a mechanism involving programmed cell death .

Anti-inflammatory Activity

N-isobutyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine may also possess anti-inflammatory properties. A review highlighted that certain pyrazole derivatives exhibited selective COX-2 inhibition with significant anti-inflammatory effects compared to standard drugs like diclofenac . The anti-inflammatory activities were quantified with IC50 values indicating their potency in inhibiting inflammation-related pathways.

Table: Anti-inflammatory Activity of Pyrazole Derivatives

Compound IDIC50 (μg/mL)Comparison DrugIC50 (μg/mL)
Compound A60.56Diclofenac54.65
Compound B57.24
Compound C69.15

The biological activity of N-isobutyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and inflammation. The compound acts as an inhibitor of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory responses .

In addition to COX inhibition, the compound may interfere with microtubule dynamics, leading to disruption of mitotic processes in cancer cells . This dual action enhances its potential as a therapeutic agent against both cancer and inflammatory diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.